Cas no 1823375-37-6 (4-Bromo-6-chloro-2-chloromethyl-pyrimidine)

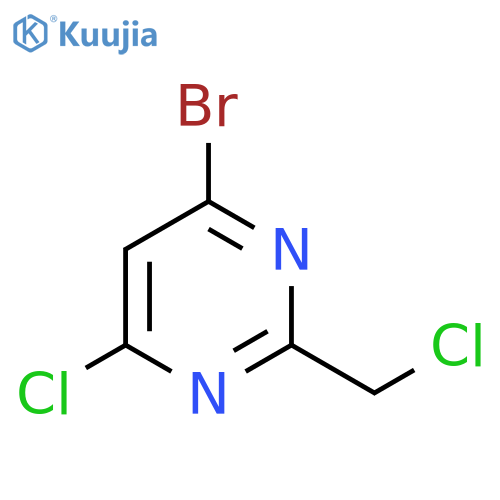

1823375-37-6 structure

商品名:4-Bromo-6-chloro-2-chloromethyl-pyrimidine

CAS番号:1823375-37-6

MF:C5H3BrCl2N2

メガワット:241.900717973709

MDL:MFCD26518623

CID:5220911

4-Bromo-6-chloro-2-chloromethyl-pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-6-chloro-2-chloromethyl-pyrimidine

-

- MDL: MFCD26518623

- インチ: 1S/C5H3BrCl2N2/c6-3-1-4(8)10-5(2-7)9-3/h1H,2H2

- InChIKey: KGWODZUFTLTNJO-UHFFFAOYSA-N

- ほほえんだ: C1(CCl)=NC(Cl)=CC(Br)=N1

4-Bromo-6-chloro-2-chloromethyl-pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1122749-5g |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 5g |

$6585 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1122749-1g |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 1g |

$1765 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1122749-1g |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 1g |

$1765 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1122749-5g |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 5g |

$6585 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1122749-500mg |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 500mg |

$940 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1122749-250mg |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 250mg |

$525 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1122749-500mg |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 500mg |

$940 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1122749-250mg |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 250mg |

$525 | 2025-03-01 | |

| eNovation Chemicals LLC | Y1122749-1g |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 1g |

$1765 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1122749-500mg |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine |

1823375-37-6 | 95% | 500mg |

$940 | 2025-02-22 |

4-Bromo-6-chloro-2-chloromethyl-pyrimidine 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

1823375-37-6 (4-Bromo-6-chloro-2-chloromethyl-pyrimidine) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬